Thiolactomycin

Selectivity profiling Target engagement Mechanism of action

Unlike covalent or structurally divergent FASII inhibitors, Thiolactomycin is a reversible, competitive inhibitor that mimics malonyl-ACP, binding specifically to FabB and FabF. This unique mechanism, validated by crystallographic studies, ensures clear, interpretable phenotypes for target engagement and resistance studies. Its well-defined SAR around the 5-position isoprenoid side chain enables rigorous control experiments, making it a superior chemical probe scaffold. Do not substitute with generic FASII inhibitors.

Molecular Formula C11H14O2S
Molecular Weight 210.29 g/mol
CAS No. 82079-32-1
Cat. No. B1682310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiolactomycin
CAS82079-32-1
SynonymsThiolactomycin
Molecular FormulaC11H14O2S
Molecular Weight210.29 g/mol
Structural Identifiers
SMILESCC1=C(C(SC1=O)(C)C=C(C)C=C)O
InChIInChI=1S/C11H14O2S/c1-5-7(2)6-11(4)9(12)8(3)10(13)14-11/h5-6,12H,1H2,2-4H3/b7-6+/t11-/m1/s1
InChIKeySYQNUQSGEWNWKV-XUIVZRPNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thiolactomycin (CAS 82079-32-1) Procurement Guide: Core Properties and Differentiation in Antibacterial Research


Thiolactomycin (TLM) is a naturally occurring thiolactone antibiotic produced by Nocardia and Streptomyces species [1]. It functions as a potent and selective inhibitor of the type II dissociated fatty acid synthase (FASII) system found in bacteria, plants, and certain parasites, while showing minimal activity against the type I fatty acid synthase (FASI) of mammals [2]. Its primary mechanism involves competitive inhibition of the β-ketoacyl-acyl carrier protein (ACP) synthase (KAS) enzymes FabB and FabF, which are essential for bacterial fatty acid chain elongation [3]. This unique selectivity profile underpins its value as a chemical probe and a scaffold for developing novel antimicrobial agents targeting lipid biosynthesis.

Why Thiolactomycin Cannot Be Substituted by Generic FAS Inhibitors: A Guide for Scientific Procurement


Generic substitution within the class of fatty acid synthase inhibitors is scientifically invalid due to fundamental differences in binding mechanisms, target selectivity, and resistance profiles. Unlike the covalent, irreversible inhibitor cerulenin, thiolactomycin is a reversible, competitive inhibitor that mimics malonyl-ACP, leading to distinct enzyme kinetics and resistance development pathways [1]. Furthermore, while both thiolactomycin and platensimycin exhibit selectivity for the prokaryotic FASII system, their binding modes and structural interactions within the KAS active site differ significantly, as revealed by crystallographic studies [2]. Even minor structural modifications to thiolactomycin's 5-position isoprenoid side chain—such as the reduction of a single double bond—can abolish its inhibitory activity against the primary target enzymes FabB and FabF, underscoring the stringent structure-activity relationship that precludes simple analog replacement [3]. Therefore, procurement decisions based on general class activity without specific consideration of thiolactomycin's unique molecular properties will likely result in experimental failure and misinterpretation of biological results.

Quantitative Evidence for Selecting Thiolactomycin Over Close Analogs


Target Selectivity: Superior Discrimination Between Prokaryotic FASII and Eukaryotic FASI Systems

Thiolactomycin and platensimycin are both potent inhibitors of bacterial ketoacyl synthases (KS). However, their selectivity profiles differ fundamentally from cerulenin. While cerulenin is a covalent inhibitor of both the fungal type I FAS and bacterial type II FAS systems, thiolactomycin and platensimycin demonstrate a marked selectivity toward the prokaryotic FASII system [1]. Structural analysis reveals that this selectivity arises because the catalytic state accessible for thiolactomycin and platensimycin binding is characterized by a specific conformational change (flipped F1646 residue) in the KS domain, which is distinct from the mechanism of cerulenin [1]. This difference in mechanism and selectivity means that for studies specifically requiring inhibition of bacterial FASII without confounding effects on eukaryotic FASI, thiolactomycin or platensimycin are the appropriate tools, while cerulenin is not.

Selectivity profiling Target engagement Mechanism of action

Inhibition Kinetics and Binding Mode: Reversible Competition vs. Irreversible Covalent Modification

Thiolactomycin and cerulenin, both inhibitors of β-ketoacyl-ACP synthases, exhibit distinct binding mechanisms with significant functional consequences. Thiolactomycin is a reversible, competitive inhibitor that mimics malonyl-ACP within the FabB active site, forming strong hydrogen bonds with the two catalytic histidines [1]. In contrast, cerulenin is an irreversible inhibitor that forms a covalent bond with the active site cysteine (C1305 in S. cerevisiae FAS) [1][2]. This mechanistic difference is directly linked to resistance potential: cerulenin's irreversible inhibition can be more easily bypassed by mutations that alter the active site cysteine, whereas thiolactomycin's competitive binding requires more substantial changes to the substrate binding pocket. A specific FabB[H333N] mutant designed to convert the FabB His-His-Cys triad into a FabH His-Asn-Cys configuration showed an affinity for TLM that was an order of magnitude less than the wild-type enzyme, highlighting the critical role of the dual-histidine architecture for TLM binding [1].

Enzyme kinetics Binding mechanism Inhibitor design

In Vivo Efficacy in Infection Models: Protection in Mice Against Gram-Negative Pathogens

Thiolactomycin demonstrates quantifiable in vivo efficacy in murine infection models, a critical differentiator for compounds advancing beyond in vitro screening. In a study of its chemotherapeutic activity, thiolactomycin effectively protected mice challenged intraperitoneally with several strains of Serratia marcescens and Klebsiella pneumoniae [1]. Notably, it was more effective than the comparator antibiotic carbenicillin in treating experimental acute urinary tract infections with S. marcescens and in protecting immunocompromised mice challenged with the same pathogen [1]. Pharmacokinetic analysis in rats showed that thiolactomycin is rapidly absorbed after oral or intramuscular administration, reaching peak blood and organ concentrations within 15 minutes. The drug is cleared relatively quickly, with 51-69% excreted in urine within the first 24 hours [1].

In vivo efficacy Pharmacokinetics Infection models

Activity Against Mycobacterium tuberculosis: Comparative MIC Data and Mycolic Acid Synthesis Inhibition

Thiolactomycin exhibits specific antimycobacterial activity that differentiates it from other FASII inhibitors. Against Mycobacterium tuberculosis H37Rv, the parent compound thiolactomycin has a reported MIC90 of 125 µM and inhibits mycolic acid synthesis in M. smegmatis extracts by 54% [1]. In contrast, the more potent natural product platensimycin demonstrates bacteriostatic activity against M. tuberculosis with an MIC of 12 µg/mL (approx. 27 µM) and against M. smegmatis with an MIC of 14 µg/mL (approx. 32 µM) [2]. While platensimycin is more potent, the unique binding mode of thiolactomycin and its well-characterized SAR make it a more versatile scaffold for developing improved antitubercular agents, as evidenced by a thiolactomycin analogue with a 5-tetrahydrogeranyl substituent which achieved an MIC90 of 29 µM and 92% mycolate inhibition [1].

Antimycobacterial Tuberculosis MIC determination

Essential Structural Determinants for Activity: The Intact (5R)-Isoprene Unit

A rigorous structure-activity relationship (SAR) study focusing on the 5-position of thiolactomycin revealed a strict requirement for an intact (5R)-isoprene unit for activity against the condensing enzymes from M. tuberculosis and E. coli [1]. The study determined that even subtle modifications to the side chain, such as the reduction of one or both double bonds of the diene, are not tolerated and result in a complete loss of inhibitory activity against the purified target enzymes [1]. This finding is a critical differentiator when considering thiolactomycin versus other natural product inhibitors where the SAR may be more permissive. It provides a clear, evidence-based boundary for the design of new analogs and explains why commercially available thiolactomycin derivatives with altered side chains often fail to recapitulate the activity of the parent compound.

Structure-activity relationship SAR Chemical biology

Optimal Research and Industrial Applications for Thiolactomycin Based on Verified Evidence


Chemical Probe for Validating FASII as a Target in Gram-Negative Pathogens

Due to its well-characterized selectivity for the prokaryotic FASII system [1] and demonstrated in vivo efficacy in murine models of Gram-negative infection [2], thiolactomycin is an ideal chemical probe for academic and industrial researchers seeking to validate FASII as a therapeutic target. Its reversible, competitive inhibition mechanism [3] provides a clear and interpretable phenotype for target engagement studies, while the availability of a robust SAR around its scaffold [4] enables the design of control experiments with inactive analogs.

Scaffold for Structure-Guided Design of Novel Antitubercular Agents

The identification of thiolactomycin analogues with improved potency against M. tuberculosis, achieving MIC90 values (29 µM) comparable to the more potent natural product platensimycin (~27 µM) and superior inhibition of mycolic acid synthesis [5], positions thiolactomycin as a superior scaffold for antitubercular drug discovery. The extensive crystallographic data on its binding mode [3] and the well-defined SAR of its 5-position side chain [4] provide a solid foundation for structure-guided medicinal chemistry efforts aimed at overcoming the moderate intrinsic potency of the parent compound.

Reference Standard for In Vivo Pharmacokinetic Studies of FASII Inhibitors

With established pharmacokinetic parameters in rats, including rapid absorption (peak concentration within 15 minutes) and a defined excretion profile (51-69% urinary excretion in 24 hours) [2], thiolactomycin serves as a valuable reference standard for benchmarking the in vivo performance of new FASII inhibitors. Its demonstrated ability to protect against infection despite moderate in vitro potency [2] makes it a useful positive control for evaluating the correlation between in vitro activity, pharmacokinetics, and in vivo efficacy in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiolactomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.